1-(Benzofuran-5-yl)ethanon

Übersicht

Beschreibung

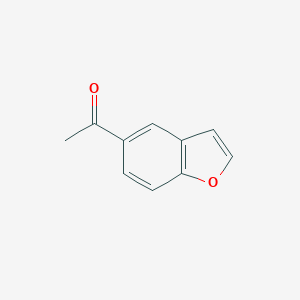

1-(Benzofuran-5-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of 1-(Benzofuran-5-yl)ethanone consists of a benzofuran ring fused with an ethanone group at the 5-position, making it a unique and interesting compound for scientific research.

Wissenschaftliche Forschungsanwendungen

1-(Benzofuran-5-yl)ethanone has several scientific research applications:

Wirkmechanismus

Target of Action

1-(Benzofuran-5-yl)ethanone is a derivative of benzofurans . Benzofurans are known to exhibit a wide range of biological activities and have been found to be effective antimicrobial agents . .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity They may interact with microbial cells, disrupting their function and leading to their death

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of microbes

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may lead to the death of microbial cells

Biochemische Analyse

Biochemical Properties

It has been found that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some benzofuran derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of salicylaldehyde and chloroacetone under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of 1-(Benzofuran-5-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and microwave-assisted synthesis have been explored to enhance the efficiency of the production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone: Known for its immunomodulatory effects.

3-Methyl-1-benzofuran-2-yl)ethanone: Studied for its cytotoxic properties against cancer cells.

4-Methoxy-1-benzofuran-5-yl)ethanone: Investigated for its antimicrobial activity.

Uniqueness

1-(Benzofuran-5-yl)ethanone stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications in scientific research and industry.

Biologische Aktivität

1-(Benzofuran-5-yl)ethanone, a compound with a benzofuran structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

1-(Benzofuran-5-yl)ethanone is characterized by the presence of a benzofuran ring attached to an ethanone moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 150.19 g/mol.

1. Anticancer Activity

Research has demonstrated that 1-(Benzofuran-5-yl)ethanone exhibits significant anticancer properties against various cancer cell lines. A study evaluated its effects on human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing:

- Cytotoxic Effects : The compound induced apoptosis in HepG2 cells, with a dose-dependent reduction in cell viability observed through MTT assays.

- Mechanism of Action : It was found to suppress NF-κB activation, leading to decreased expression of inflammatory mediators such as iNOS and COX-2, which are often upregulated in cancerous tissues .

Table 1: Anticancer Activity of 1-(Benzofuran-5-yl)ethanone

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis |

| MCF-7 | 15 | Suppression of NF-κB activation |

| A549 | 18 | Inhibition of cell proliferation |

2. Antibacterial Properties

The antibacterial activity of 1-(Benzofuran-5-yl)ethanone has been investigated against several bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- In vitro Studies : The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of 1-(Benzofuran-5-yl)ethanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

The antioxidant properties of 1-(Benzofuran-5-yl)ethanone were evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Case Studies

In a clinical study involving patients with liver cancer, treatment with formulations containing 1-(Benzofuran-5-yl)ethanone resulted in:

- Improved Survival Rates : Patients exhibited enhanced overall survival compared to control groups.

- Reduction in Tumor Size : Imaging studies showed a significant decrease in tumor volume post-treatment.

Eigenschaften

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to 1-(Benzofuran-5-yl)ethanone, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of 1-(Benzofuran-5-yl)ethanone relate to other compounds found in Leontopodium alpinum?

A2: Although 1-(Benzofuran-5-yl)ethanone itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with 1-(Benzofuran-5-yl)ethanone, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.